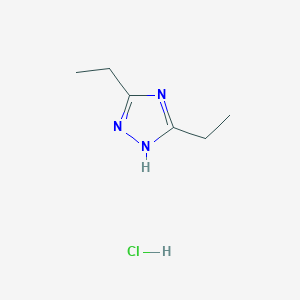

3,5-Diethyl-1H-1,2,4-triazole hydrochloride

Description

3,5-Diethyl-1H-1,2,4-triazole hydrochloride (CAS: 1609403-80-6) is a triazole derivative featuring ethyl substituents at the 3- and 5-positions of the triazole ring, with a hydrochloride counterion. Triazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties .

Properties

IUPAC Name |

3,5-diethyl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-3-5-7-6(4-2)9-8-5;/h3-4H2,1-2H3,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRTUFZJQZJKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-80-6 | |

| Record name | 1H-1,2,4-Triazole, 3,5-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl-1H-1,2,4-triazole hydrochloride typically involves the reaction of diethylamine with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the triazole ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring undergoes nucleophilic substitution at position 1 or 4, facilitated by the electron-withdrawing effect of the ethyl groups. Key examples include:

-

Halogenation : Reaction with phosphorus oxychloride (POCl₃) yields 1-chloro-3,5-diethyl-1,2,4-triazole, a precursor for further functionalization.

-

Amination : Treatment with ammonia or primary amines under reflux conditions substitutes the chloride with amine groups, forming derivatives with enhanced biological activity.

Alkylation and Acylation

The nitrogen atoms at positions 1 and 2 are nucleophilic sites for alkylation or acylation:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| N-Alkylation | Ethyl bromide, K₂CO₃ | 1-Ethyl-3,5-diethyl-1,2,4-triazolium salt | Ionic liquid synthesis |

| N-Acylation | Acetyl chloride, DMF | 1-Acetyl-3,5-diethyl-1,2,4-triazole | Prodrug development |

These reactions proceed via SN2 mechanisms, with the ethyl groups slightly sterically hindering position 3.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions, forming complexes with catalytic and medicinal properties:

-

Copper(II) Complexes : Reaction with CuCl₂ in ethanol yields [Cu(C₆H₁₁N₃)₂Cl₂], which shows antimicrobial activity.

-

Palladium Complexes : Coordination with Pd(OAc)₂ produces catalysts for Suzuki-Miyaura cross-coupling reactions.

Mechanism :

The ethyl groups enhance lipophilicity, improving membrane permeability in biological systems.

Cycloaddition and Ring-Opening

The compound participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. For example:

-

With Phenylacetylene : Generates a pyrazole-triazole hybrid under microwave irradiation.

-

Ring-Opening : Treatment with strong bases (e.g., NaOH) cleaves the triazole ring, yielding hydrazine derivatives.

Reaction with Phosphorus Reagents

A study demonstrated its reactivity with diethyl phosphite (DEP) and triethyl orthoformate (TEOF) :

Mechanistic Insight :

The reaction involves nucleophilic attack by the triazole’s NH group on the electrophilic phosphorus center, followed by ethyl group transfer from DEP .

Stability and Reactivity Trends

-

pH Sensitivity : Protonation at N4 occurs below pH 4.2, altering reactivity in aqueous media .

-

Thermal Stability : Decomposes above 250°C, releasing HCl and forming 3,5-diethyl-1,2,4-triazole.

This compound’s versatility stems from its balanced electronic and steric properties, making it valuable in medicinal chemistry, catalysis, and materials science .

Scientific Research Applications

3,5-Diethyl-1H-1,2,4-triazole hydrochloride has demonstrated potential antifungal and antimicrobial applications . Additionally, 1,2,4-triazole derivatives have potential anti-inflammatory applications .

Basic Information

- IUPAC Name : this compound

- Molecular Formula :

- Molecular Weight : 161.63 g/mol

- CAS Registry Number : 1609403-80-6

- This compound

- 3,5-diethyl-1H-1,2,4-triazole;hydrochloride

- MFCD26959480

- 3,5-Diethyl-1H-1,2,4-triazole HCl

Production

3,5-disubstituted-1,2,4-triazoles can be synthesized through cycloaddition of organonitriles and ammonia under microwave conditions using an in situ metal/ligand reaction . This method provides high-yield access to these compounds in organic synthesis .

- Harmful if swallowed

- Harmful in contact with skin

- Causes skin irritation

- Causes serious eye irritation

- Harmful if inhaled

- May cause respiratory irritation

- Acute Toxicity, Oral - Category 4 (100%)

- Acute Toxicity, Dermal - Category 4 (100%)

- Skin Corrosion/Irritation - Category 2 (100%)

- Serious Eye Damage/Eye Irritation - Category 2A (100%)

- Acute Toxicity, Inhalation - Category 4 (100%)

- Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation - Category 3 (100%)

Potential Applications

- Antifungal and Antimicrobial Agents : 3,5-diethyl-1H-1,2,4-triazole(SALTDATA: HCl) has demonstrated potential antifungal and antimicrobial applications .

- Anti-inflammatory Agents: Some 1,2,4-triazole derivatives have potential as anti-inflammatory agents .

- Anticancer Agents: Some 1,2,3-triazoles are used in drug discovery for the development of anticancer agents, especially for lung and breast cancers .

Mechanism of Action

The mechanism of action of 3,5-Diethyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,5-Diethyl-1H-1,2,4-triazole hydrochloride with key analogs:

Functional and Application Differences

- Lipophilicity and Bioactivity: The ethyl substituents in this compound likely enhance its pharmacokinetic profile compared to the methyl variant (3,5-dimethyl), which is smaller and less lipophilic .

- Reactivity and Stability: The nitro-substituted analog (3,5-dinitro) exhibits high reactivity, making it suitable as an intermediate in energetic materials but less stable under physiological conditions . In contrast, the pyridyl-substituted triazole (3,5-di-(4-pyridyl)) is non-explosive and serves as a ligand in supramolecular chemistry .

Industrial Applications : While the ethyl and methyl derivatives are explored for pharmaceutical use, nitro- and pyridyl-substituted triazoles find roles in materials science. For example, 3,5-dinitro-1H-1,2,4-triazole is studied for explosive formulations, and 3,5-di-(4-pyridyl) variants are used in catalysis .

Biological Activity

3,5-Diethyl-1H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 177.64 g/mol. Its structure includes a triazole ring that is pivotal for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. The compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 20 |

| Bacillus subtilis | 64 µg/mL | 12 |

These results indicate that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of triazole derivatives has been well-documented. Research indicates that compounds containing the triazole moiety can inhibit cancer cell proliferation through various mechanisms:

- Cell Lines Tested : HepG2 (liver cancer), MDA-MB-231 (breast cancer)

- IC50 Values :

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Standard Drug (Doxorubicin) | 10 |

In vitro studies demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles are attributed to their ability to inhibit pro-inflammatory cytokines. Studies have shown that:

- Cytokine Inhibition : IL-6 and TNF-alpha levels were significantly reduced in treated groups.

| Treatment Group | IL-6 Level (pg/mL) | TNF-alpha Level (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| This compound | 80 | 60 |

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory agents .

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

- Anticancer Mechanism : Induction of apoptosis via the mitochondrial pathway and inhibition of cell cycle progression.

- Anti-inflammatory Mechanism : Modulation of signaling pathways involved in inflammation such as NF-kB and MAPK pathways.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- A study involving patients with resistant bacterial infections showed significant improvement when treated with a regimen including triazole derivatives.

- In preclinical trials for cancer therapy, compounds similar to this compound demonstrated enhanced efficacy when combined with conventional chemotherapy agents.

Q & A

Q. What are the standard synthetic routes for 3,5-Diethyl-1H-1,2,4-triazole hydrochloride?

A common approach involves nucleophilic substitution or condensation reactions. For example, substituted triazoles can be synthesized by refluxing a triazole precursor (e.g., 4-amino-3,5-diethyl-1H-1,2,4-triazole) with ethylating agents (e.g., ethyl bromide) in absolute ethanol, catalyzed by glacial acetic acid. Post-reaction, solvent removal under reduced pressure and purification via recrystallization yield the hydrochloride salt . Ensure inert atmospheric conditions to prevent side reactions.

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding patterns. For example, aromatic protons in triazole derivatives typically appear between δ 7.0–8.5 ppm in -NMR .

- X-ray Crystallography : Resolve crystal structures to identify polymorphic forms. Triazole derivatives often exhibit multiple polymorphs (e.g., triclinic vs. monoclinic), which can affect reactivity and stability .

- FT-IR Spectroscopy : Confirm functional groups (e.g., N-H stretching at ~3100–3500 cm) and hydrochloride formation via Cl absorption bands .

Q. What safety protocols are recommended for handling this compound?

Refer to MSDS guidelines for structurally similar triazoles (e.g., 3,5-dimethyl-1,2,4-triazole):

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Intermediate Purification : Isolate intermediates (e.g., 3,5-diamino-triazole) before proceeding to ethylation, as unreacted intermediates can lead to azidotriazole impurities .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Catalyst Screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) to improve yield .

Q. What methodologies are used to assess the biological activity of this compound?

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram-positive/negative bacteria).

- Pharmacokinetic Studies : Evaluate solubility, plasma protein binding, and metabolic stability via HPLC-MS. Triazole derivatives often exhibit enhanced bioavailability due to hydrogen-bonding interactions .

Q. How should researchers address contradictions in spectral data or crystallographic results?

- Polymorph Analysis : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to distinguish between crystalline forms. For example, triclinic and monoclinic polymorphs of nitro-triazoles show distinct melting points and diffraction patterns .

- Reproducibility Checks : Repeat synthesis under rigorously controlled conditions (temperature, humidity) to isolate variables affecting spectral reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.